

5-(BenzylOxy)-2-(chloromethyl)pyridine CAS number and properties

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Compound of Interest

Compound Name: 5-(BenzylOxy)-2-(chloromethyl)pyridine

Cat. No.: B1341815

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An In-depth Technical Guide to **5-(BenzylOxy)-2-(chloromethyl)pyridine** for Researchers and Drug Development Professionals

Introduction

5-(BenzylOxy)-2-(chloromethyl)pyridine is a key bifunctional building block in modern organic and medicinal chemistry. Its strategic importance lies in the combination of a pyridine scaffold, a versatile chloromethyl reactive group, and a protected hydroxyl functionality. The pyridine ring is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved pharmaceuticals due to its ability to form crucial hydrogen bonds with biological targets.^{[1][2]} The chloromethyl group serves as a potent electrophilic site, enabling the facile introduction of the pyridinylmethyl moiety into larger, more complex molecules through nucleophilic substitution reactions.^[1] The benzylOxy group provides a stable and reliable protecting group for the 5-hydroxy position, which can be removed in later synthetic stages to reveal the phenol for further functionalization or to act as a key pharmacophoric feature.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **5-(BenzylOxy)-2-(chloromethyl)pyridine**, with a focus on its role in the development of novel therapeutics.

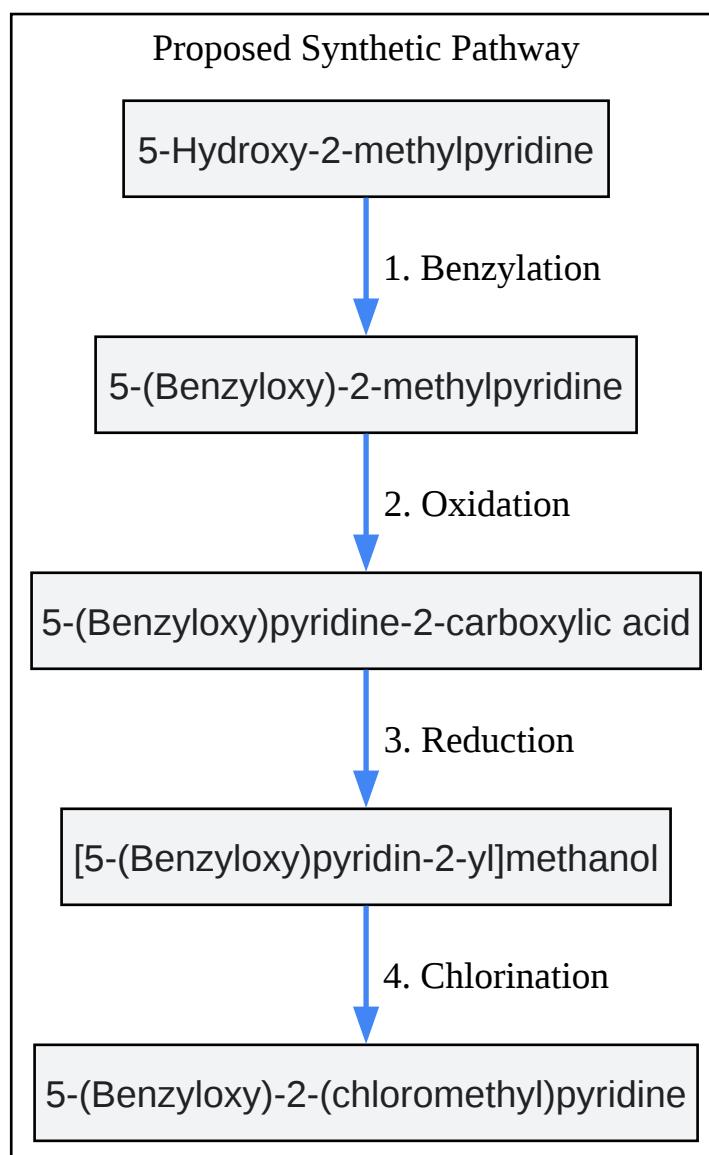
Core Properties of 5-(BenzylOxy)-2-(chloromethyl)pyridine

The physicochemical properties of **5-(BenzylOxy)-2-(chloromethyl)pyridine** are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	127590-90-3	[1] [3]
Molecular Formula	C ₁₃ H ₁₂ ClNO	[1]
Molecular Weight	233.69 g/mol	[1] [4] [5]
Appearance	Beige solid	
Purity	Typically ≥95%	
IUPAC Name	5-(benzylOxy)-2-(chloromethyl)pyridine	
Canonical SMILES	C1=CC=C(C=C1)COC2=CN=C(C=C2)CCl	[1]
InChI Key	CTWNTPDUEZHHNW-UHFFFAOYSA-N	
Storage Temperature	Room temperature	
Solubility	Data not readily available; expected to be soluble in common organic solvents like CH ₂ Cl ₂ , THF, and DMF.	
Melting Point	Data not readily available.	
Boiling Point	Data not readily available.	

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **5-(BenzylOxy)-2-(chloromethyl)pyridine** is not explicitly available in the literature. However, a plausible and efficient synthetic route can be designed based on standard organic transformations starting from 5-hydroxy-2-methylpyridine. The overall workflow involves protection of the hydroxyl group, functional group transformation of the methyl group to a chloromethyl group.



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Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 5-(Benzylxy)-2-methylpyridine (Benzylation)

Methodology: This step involves the protection of the phenolic hydroxyl group of 5-hydroxy-2-methylpyridine as a benzyl ether via a Williamson ether synthesis.

- Materials: 5-hydroxy-2-methylpyridine, benzyl bromide, potassium carbonate (K_2CO_3), N,N-dimethylformamide (DMF).
- Protocol:
 - To a stirred solution of 5-hydroxy-2-methylpyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
 - Stir the suspension at room temperature for 30 minutes.
 - Add benzyl bromide (1.1 eq) dropwise to the mixture.
 - Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
 - Extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to yield 5-(benzyloxy)-2-methylpyridine.

Step 2: Synthesis of 5-(BenzylOxy)pyridine-2-carboxylic acid (Oxidation)

Methodology: The methyl group at the 2-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate ($KMnO_4$).^[6]

- Materials: 5-(benzyloxy)-2-methylpyridine, potassium permanganate ($KMnO_4$), water.
- Protocol:
 - Dissolve 5-(benzyloxy)-2-methylpyridine (1.0 eq) in water (or a t-butanol/water mixture).^[6]

- Heat the solution to 70-90 °C with vigorous stirring.[6]
- Add a solution of KMnO₄ (2.0-3.0 eq) in water dropwise over 1-2 hours, maintaining the temperature.[6]
- Continue heating until the characteristic purple color of permanganate disappears, indicating reaction completion. This forms a brown precipitate of manganese dioxide (MnO₂).
- Filter the hot reaction mixture to remove the MnO₂ precipitate.
- Cool the filtrate in an ice bath and carefully acidify to a pH of 3-4 using hydrochloric acid (HCl).[6]
- Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-(benzyloxy)pyridine-2-carboxylic acid.

Step 3: Synthesis of [5-(BenzylOxy)pyridin-2-yl]methanol (Reduction)

Methodology: The carboxylic acid is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or borane-THF complex.

- Materials: 5-(benzyloxy)pyridine-2-carboxylic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
- Protocol:
 - Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar).
 - Cool the suspension to 0 °C in an ice bath.
 - Add a solution of 5-(benzyloxy)pyridine-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
- Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield [5-(benzyloxy)pyridin-2-yl]methanol.

Step 4: Synthesis of 5-(BenzylOxy)-2-(chloromethyl)pyridine (Chlorination)

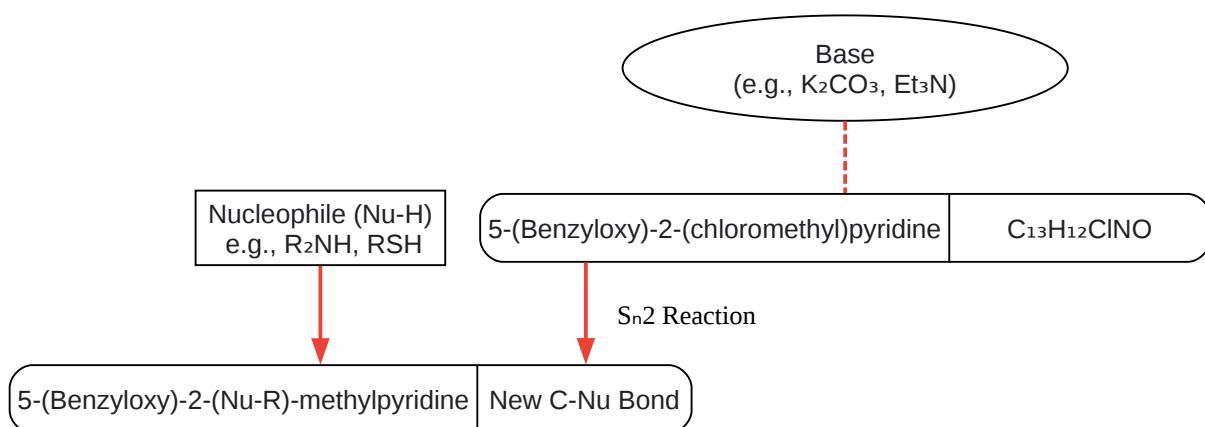
Methodology: The primary alcohol is converted to the corresponding alkyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

- Materials: [5-(BenzylOxy)pyridin-2-yl]methanol, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).
- Protocol:
 - Dissolve [5-(BenzylOxy)pyridin-2-yl]methanol (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
 - Add thionyl chloride (1.2 eq) dropwise with stirring.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
 - Monitor the reaction by TLC. Once complete, carefully pour the reaction mixture onto crushed ice to quench excess SOCl₂.
 - Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

- Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product via column chromatography to afford the final product, **5-(benzyloxy)-2-(chloromethyl)pyridine**.

Applications in Drug Development

5-(BenzylOxy)-2-(chloromethyl)pyridine is a valuable intermediate for synthesizing complex molecules with therapeutic potential.^[1] Its primary utility stems from the reactivity of the chloromethyl group, which readily undergoes $\text{S}_{\text{n}}2$ reactions with various nucleophiles (amines, thiols, alcohols, etc.) to form new carbon-heteroatom bonds.



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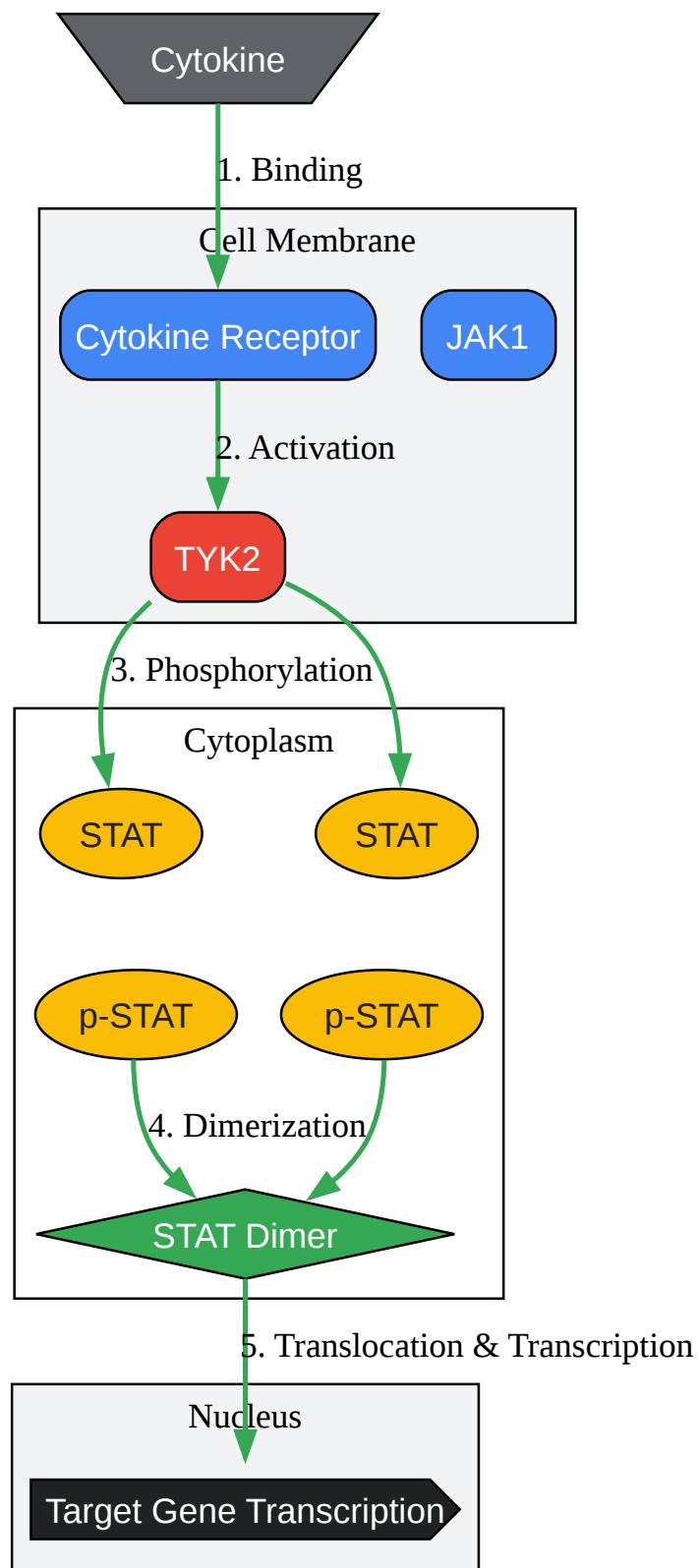
Caption: General $\text{S}_{\text{n}}2$ reaction scheme for the title compound.

A significant application of this intermediate is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors.^[7] TYK2 is a member of the Janus Kinase (JAK) family of enzymes, which are critical components of signaling pathways for numerous cytokines and growth factors.

Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway

Compounds synthesized using **5-(BenzylOxy)-2-(chloromethyl)pyridine** can be designed to target and inhibit TYK2, thereby modulating the downstream effects of cytokine signaling.



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Caption: Simplified JAK-STAT signaling pathway highlighting TYK2.

Safety Information

5-(BenzylOxy)-2-(chloromethyl)pyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

- Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).
- Signal Word: Danger.
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H314: Causes severe skin burns and eye damage.
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
 - P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - P310: Immediately call a POISON CENTER or doctor.

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References

- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 127590-90-3 | 5-(benzyloxy)-2-(chloromethyl)pyridine - Capot Chemical [capotchem.com]
- 5. 127590-90-3 | 5-(benzyloxy)-2-(chloromethyl)pyridine - Capot Chemical [capotchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
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